Product packaging for Ro 8-4304 Hydrochloride(Cat. No.:CAS No. 1312991-77-7)

Ro 8-4304 Hydrochloride

Cat. No.: B1679491
CAS No.: 1312991-77-7
M. Wt: 406.9 g/mol
InChI Key: MQOXWHKUQOFFJW-UHFFFAOYSA-N
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Description

Significance of Ionotropic Glutamate (B1630785) Receptors in Central Nervous System Function

Ionotropic glutamate receptors (iGluRs) are fundamental components of the central nervous system (CNS), acting as ligand-gated ion channels that are activated by the neurotransmitter glutamate. wikipedia.org They are the primary mediators of fast excitatory synaptic transmission, a process crucial for neuronal communication. wikipedia.orgabcam.cn This family of receptors, which includes AMPA, kainate, and NMDA receptors, is integral to synaptic plasticity, the cellular mechanism thought to underlie learning and memory. wikipedia.orgwikipedia.org The influx of cations through these receptor channels upon glutamate binding leads to the depolarization of the postsynaptic membrane, propagating the neural signal. abcam.cn Given their ubiquitous presence and critical functions, iGluRs are implicated in both the normal development of the nervous system and in the pathophysiology of numerous neurological and psychiatric disorders. nih.govoup.com

Overview of NMDA Receptor Subunit Composition and Functional Diversity

NMDA receptors are a unique class of iGluRs distinguished by their requirement for the co-agonists glutamate and glycine (B1666218) (or D-serine) for activation, and a voltage-dependent channel block by magnesium ions (Mg2+). abcam.cnwikipedia.org This dual requirement allows NMDA receptors to function as "coincidence detectors," becoming fully active only when there is both presynaptic glutamate release and postsynaptic depolarization. wikipedia.org

Functionally, NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits. nih.govrupress.org The GluN1 subunit, which binds glycine, exists in eight different isoforms due to alternative splicing. rupress.org The diversity of NMDA receptors is further expanded by the existence of four distinct GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) and two GluN3 subunits (GluN3A and GluN3B), which have an inhibitory effect on receptor activity. wikipedia.orgcaldic.com The specific combination of these subunits within a single receptor complex dictates its biophysical and pharmacological properties, including its affinity for agonists, gating kinetics, and permeability to calcium ions (Ca2+). rupress.orgnih.gov This subunit diversity is also reflected in their distinct spatial and temporal expression patterns throughout the brain, contributing to the nuanced roles of NMDA receptors in different neural circuits and at various stages of development. nih.govcaldic.com

Rationale for Subunit-Selective NMDA Receptor Modulators in Research

The profound functional heterogeneity of NMDA receptors, conferred by their varied subunit composition, presents a compelling case for the development of subunit-selective modulators. caldic.comemory.edu Broadly targeting all NMDA receptors can lead to a wide range of undesirable side effects, given their critical roles in normal brain function. nih.gov Subunit-selective compounds, however, offer the potential for more precise pharmacological intervention, allowing researchers to dissect the specific physiological and pathological roles of different NMDA receptor subtypes. emory.edunih.gov

For instance, the differential distribution of GluN2 subunits suggests that a modulator targeting a specific subunit could have region-specific effects within the brain. emory.edu This approach is invaluable for investigating the involvement of distinct NMDA receptor populations in processes such as synaptic plasticity, learning, and in the progression of neurological disorders like stroke, epilepsy, and neurodegenerative diseases. nih.govnih.gov The development of compounds that can selectively inhibit or potentiate the activity of NMDA receptors containing a particular GluN2 subunit is therefore a critical goal in neuroscience research, paving the way for a more nuanced understanding of glutamatergic signaling and the potential for more targeted therapeutic strategies. emory.edunih.govpnas.org

Ro 8-4304 Hydrochloride: A Tool for Selective NMDA Receptor Research

This compound is a chemical compound that has emerged as a valuable tool in the study of NMDA receptors due to its specific pharmacological profile.

Chemical Properties of this compound

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 4-[3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1(2H)-pyridinyl]-2-hydroxypropoxy]benzamide hydrochloride tocris.comscbt.com
Molecular Formula C21H23FN2O3.HCl scbt.comsigmaaldrich.com
Molecular Weight 406.88 g/mol tocris.comscbt.com
CAS Number 1312991-77-7 tocris.comshzbio.net
Purity ≥99% (HPLC) tocris.com
Solubility Insoluble in H2O; Soluble in DMSO (<40.69 mg/ml) sigmaaldrich.comshzbio.net

Mechanism of Action and Research Findings

This compound is a potent and selective antagonist of NMDA receptors. tocris.commedchemexpress.com Its mechanism of action is characterized as non-competitive, voltage-independent, and state-dependent. nih.govmedchemexpress.com A key feature of this compound is its significant selectivity for NMDA receptors containing the GluN2B subunit, displaying over 100-fold higher affinity for GluN2B-containing receptors compared to those with the GluN2A subunit. nih.govtocris.com

Research has shown that the apparent affinity of Ro 8-4304 for the NMDA receptor increases with the concentration of NMDA. nih.gov For example, it inhibits NMDA responses with an IC50 of 2.3 μM in the presence of 10 μM NMDA, and this increases to an IC50 of 0.36 μM with 100 μM NMDA. nih.gov This state-dependent action suggests that Ro 8-4304 has a higher affinity for the activated and desensitized states of the receptor. nih.gov Interestingly, Ro 8-4304 has been observed to exhibit faster binding and unbinding kinetics compared to other GluN2B-selective antagonists like ifenprodil (B1662929), while having a similar affinity for GluN2B-containing receptors. nih.govresearchgate.net These properties make this compound a precise and valuable research tool for investigating the specific roles of GluN2B-containing NMDA receptors in the central nervous system. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClFN2O3 B1679491 Ro 8-4304 Hydrochloride CAS No. 1312991-77-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOXWHKUQOFFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017637
Record name 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312991-77-7
Record name 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization of Ro 8 4304 Hydrochloride As an Nmda Receptor Modulator

GluN2B Subunit Selectivity of Ro 8-4304 Hydrochloride

This compound is distinguished by its remarkable selectivity for NMDA receptors containing the GluN2B subunit. tocris.comnih.govebiohippo.com This specificity is a critical feature, as it allows for the targeted modulation of a subset of NMDA receptors, potentially offering a more refined therapeutic approach with fewer off-target effects.

Comparative Affinity for GluN2B versus GluN2A Containing Receptors

Research has consistently shown that this compound possesses an affinity for recombinant NMDA receptors containing the GluN2B subunit that is over 100 times greater than its affinity for those containing the GluN2A subunit. nih.govebiohippo.comnih.gov This pronounced preference for GluN2B-containing receptors is a defining characteristic of the compound. tocris.comnih.govebiohippo.com The IC50 value, which measures the concentration of an antagonist required to inhibit 50% of the receptor's response, for this compound at NMDA receptors is 0.4 μM. tocris.comtargetmol.cnbiochempartner.com

Table 1: Comparative Affinity of this compound for NMDA Receptor Subunits

Receptor Subunit Selectivity IC50
GluN2B >100-fold higher affinity compared to GluN2A 0.4 µM
GluN2A Lower affinity Not specified

Antagonistic Profile of this compound

The inhibitory action of this compound on NMDA receptors is characterized by a multi-faceted antagonistic profile.

Non-Competitive Antagonism

This compound acts as a non-competitive antagonist of the NMDA receptor. nih.govebiohippo.comnih.govmedchemexpress.commedchemexpress.com This means that it does not directly compete with the binding of the primary agonists, glutamate (B1630785) and glycine (B1666218), at their respective recognition sites. Instead, it binds to a distinct allosteric site on the receptor complex to exert its inhibitory effect. nih.gov Research indicates that this compound is competitive with respect to spermine (B22157), a polyamine that modulates NMDA receptor function. tocris.combiochempartner.com

Voltage-Independent Antagonism

A key feature of this compound's antagonistic action is its voltage-independence. nih.govebiohippo.comnih.govmedchemexpress.com Unlike channel-blocking NMDA receptor antagonists, whose inhibitory activity is dependent on the membrane potential, the action of this compound is not influenced by the voltage across the neuronal membrane. nih.govnih.gov This property distinguishes it from many other NMDA receptor antagonists and suggests a different binding site and mechanism of action.

Activity-Dependent Mechanisms of NMDA Antagonism

The antagonism of NMDA receptors by this compound is notably activity-dependent, a characteristic it shares with other GluN2B-selective antagonists like ifenprodil (B1662929). tocris.comnih.govnih.gov The apparent affinity of Ro 8-4304 for the NMDA receptor increases as the concentration of the agonist NMDA rises. nih.govnih.gov

For instance, the IC50 of Ro 8-4304 was found to be 2.3 μM when inhibiting responses to 10 μM NMDA, but this increased to 0.36 μM with 100 μM NMDA. nih.govnih.govmedchemexpress.com This state-dependent action is explained by a model where Ro 8-4304 exhibits a significantly higher affinity for the activated and desensitized states of the NMDA receptor compared to its resting, agonist-unbound state. nih.govnih.gov Specifically, its affinity is 14-fold higher for the activated state and 23-fold higher for the desensitized state. nih.govnih.gov

Interestingly, while Ro 8-4304 exhibits a similar affinity for GluN2B-containing receptors as ifenprodil, it demonstrates markedly faster binding and unbinding kinetics. nih.govnih.gov Furthermore, the binding of Ro 8-4304 can lead to a 3- to 4-fold increase in the receptor's affinity for glutamate site agonists and can slow the rate of glutamate dissociation from the receptor. nih.govnih.gov At low NMDA concentrations (1 μM), the presence of 10 μM Ro 8-4304 has been observed to slightly potentiate the currents. nih.govnih.gov

Table 2: Activity-Dependent Inhibition by this compound

NMDA Concentration IC50 of Ro 8-4304
10 µM 2.3 µM
100 µM 0.36 µM

Molecular Mechanism of Action of Ro 8 4304 Hydrochloride at the Nmda Receptor Complex

Allosteric Modulation and Conformational Dynamics

Ro 8-4304 acts as a negative allosteric modulator of the NMDA receptor. mdpi.com Unlike competitive antagonists that bind directly to the glutamate (B1630785) or glycine (B1666218) binding sites, Ro 8-4304 binds to a distinct, allosteric site located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits. mdpi.comdrugbank.com This binding event is non-competitive and does not require the displacement of the endogenous agonists, glutamate and glycine. nih.govjneurosci.org

The binding of Ro 8-4304 to this inter-subunit cleft induces a significant conformational change in the receptor's structure. Specifically, it causes a closure of the bilobed NTD of the GluN2B subunit, which allosterically inhibits the receptor's function by altering the channel gating properties. rupress.orgmdpi.com This action prevents the ion channel from opening efficiently even when agonists are bound. rupress.org This modulatory action is central to its function and influences critical neuronal processes.

Influence on Synaptic Plasticity

NMDA receptors are fundamental to synaptic plasticity, the process that underlies learning and memory. nih.gov They function as coincidence detectors, requiring both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg2+) block and allow calcium (Ca2+) influx. nih.gov This calcium influx triggers downstream signaling cascades that can lead to long-term potentiation (LTP) or long-term depression (LTD), strengthening or weakening synaptic connections, respectively. nih.gov

By selectively antagonizing GluN2B-containing NMDA receptors, Ro 8-4304 can modulate these forms of synaptic plasticity. The inhibition of Ca2+ influx through these specific receptor subtypes can prevent the induction of LTP and other forms of plasticity that are dependent on GluN2B subunit activation. nih.gov The NMDA receptor complex is a crucial component of the postsynaptic density, a network of proteins that regulate excitatory neurotransmission and synaptic plasticity. nih.gov

Disruption of Specific Protein-Protein Interactions within the Receptor Complex

The NMDA receptor is not an isolated entity but part of a large multiprotein complex at the postsynaptic membrane. nih.govnih.gov The intracellular C-terminal tails of the NMDA receptor subunits, particularly GluN2B, interact with a host of scaffolding and signaling proteins, including the postsynaptic density protein 95 (PSD-95) family of membrane-associated guanylate kinases (MAGUKs) and the clathrin adaptor protein AP-2. nih.govjneurosci.org These interactions are vital for anchoring the receptor at the synapse and for linking it to downstream signaling pathways.

Ligand Binding Kinetics and Receptor State Affinity

The inhibitory action of Ro 8-4304 is highly dependent on the functional state of the NMDA receptor. The compound's binding kinetics and affinity are dynamically influenced by the presence of agonists and the receptor's conformational state.

Rapid Binding and Unbinding Dynamics

Compared to other NR2B-selective antagonists like ifenprodil (B1662929), Ro 8-4304 exhibits markedly faster kinetics of binding and unbinding to the NMDA receptor. nih.govnih.gov This kinetic profile suggests a more transient interaction with its binding site. In the absence of the polyamine spermine (B22157), the on-time and off-time constants for receptor blockade by 10 μM Ro 8-4304 have been measured at 205 ± 16 ms (B15284909) and 4361 ± 213 ms, respectively. nih.gov The presence of allosteric modulators like spermine can significantly alter these kinetics; in the presence of 10 mM spermine, the on- and off-time constants for Ro 8-4304 were slowed to 1512 ± 45 ms and quickened to 2380 ± 121 ms, respectively. nih.gov

Binding Kinetics of 10 μM Ro 8-4304

ConditionOn-Time Constant (ms)Off-Time Constant (ms)
Control (No Spermine)205 ± 164361 ± 213
+ 10 mM Spermine1512 ± 452380 ± 121

Differential Affinity for Activated and Desensitized Receptor States

Ro 8-4304 demonstrates a state-dependent mode of action, showing a significantly higher affinity for agonist-bound receptor states compared to the resting, unbound state. nih.govnih.gov Research indicates that Ro 8-4304 has a 14-fold and 23-fold higher affinity for the activated and desensitized states of the NMDA receptor, respectively, relative to the agonist-unbound resting state. nih.govnih.gov This property means that the inhibitory potency of Ro 8-4304 increases with the level of synaptic activity (i.e., with higher concentrations of NMDA). For example, Ro 8-4304 inhibits NMDA responses with significantly different potencies depending on the agonist concentration. nih.govnih.gov

Inhibitory Potency (IC50) of Ro 8-4304

NMDA ConcentrationIC50 Value
10 μM2.3 μM
100 μM0.36 μM

This state-dependent affinity is also reflected in its interaction with other modulators. In the absence of spermine, Ro 8-4304 inhibits currents evoked by 100 μM NMDA with an IC50 of 0.6 μM. nih.gov However, in the presence of 1 mM and 3 mM spermine, the IC50 values increase to 3.0 μM and 7.5 μM, respectively, indicating a negative allosteric interaction where spermine binding reduces the affinity for Ro 8-4304. nih.gov

Modulation of Glutamate Dissociation Rate

The binding of Ro 8-4304 to its allosteric site has a reciprocal effect on the agonist binding pocket. It has been shown that the binding of Ro 8-4304 slows the rate of glutamate dissociation from the NMDA receptor. nih.govnih.gov This leads to a 3- to 4-fold increase in the receptor's affinity for glutamate site agonists. nih.govnih.gov This "agonist trapping" mechanism, where the antagonist stabilizes an agonist-bound conformation, is a key feature of its use-dependent activity and contributes to its unique pharmacological profile. nih.gov At very low agonist concentrations (e.g., 1 μM NMDA), this stabilization can even lead to a slight potentiation of the current. nih.govnih.gov

Influence on Glutamate Site Agonist Affinity

The binding of Ro 8-4304 to the NMDA receptor allosterically modulates the affinity of the glutamate binding site. Research indicates that the presence of Ro 8-4304 leads to a three- to four-fold increase in the receptor's affinity for glutamate site agonists. nih.govnih.gov This is evidenced by a slowing of the dissociation rate of glutamate from the receptor. nih.govnih.gov Consequently, at low concentrations of NMDA (e.g., 1 μM), Ro 8-4304 can cause a slight potentiation of the NMDA-induced currents. nih.govnih.gov This modulatory effect underscores the intricate interplay between the binding of Ro 8-4304 and the activation of the receptor by its primary agonist, glutamate.

Table 1: Effect of Ro 8-4304 Hydrochloride on NMDA Receptor Agonist Affinity

ParameterObservationReference
Glutamate Agonist Affinity 3-4 fold increase nih.govnih.gov
Glutamate Dissociation Rate Slowed nih.govnih.gov
Effect on 1 μM NMDA Current Slight potentiation (at 10 μM Ro 8-4304) nih.govnih.gov

Interactions with Endogenous Ligands

Competitive Interaction with Spermine

The interaction between Ro 8-4304 and the endogenous polyamine spermine at the NMDA receptor is complex. Initial analysis using the Schild plot method suggested a competitive interaction. However, more detailed kinetic studies have revealed a more nuanced, non-competitive, allosteric mechanism.

In studies using rat cultured cortical neurons, the inhibitory effect of Ro 8-4304 on NMDA-evoked currents was attenuated in the presence of spermine. The IC50 value for Ro 8-4304 inhibition of currents evoked by 100 μM NMDA increased from 0.6 μM in the absence of spermine to 3.0 μM and 7.5 μM in the presence of 1 mM and 3 mM spermine, respectively. This shift in potency initially pointed towards a competitive relationship.

However, further investigation into the kinetics of this interaction demonstrated that the rate of Ro 8-4304 unbinding from the NMDA receptor was significantly faster in the presence of spermine. This finding is inconsistent with a purely competitive model and instead supports a non-competitive, allosteric interaction. In this model, spermine binds to a site on the NMDA receptor that is distinct from the Ro 8-4304 binding site. The binding of spermine induces a conformational change in the receptor that reduces the affinity for Ro 8-4304, leading to its faster dissociation.

Table 2: IC50 Values for Ro 8-4304 Inhibition of NMDA-Evoked Currents in the Presence of Spermine

Spermine ConcentrationRo 8-4304 IC50 (μM)
0 mM 0.6
1 mM 3.0
3 mM 7.5

Impact on Downstream Signaling Pathways

Regulation of Intracellular Calcium Ion Dynamics

The NMDA receptor is a critical channel for calcium (Ca2+) influx into neurons, a process that is fundamental to a wide array of cellular functions, including synaptic plasticity. As an antagonist of this receptor, Ro 8-4304 is expected to modulate these calcium dynamics.

Neurobiological Research Applications and Preclinical Findings of Ro 8 4304 Hydrochloride

Investigation of Synaptic Transmission and Neuroplasticity

NMDA receptors are glutamate-gated ion channels that play a fundamental role in mediating synaptic transmission and neuroplasticity—the brain's ability to reorganize its structure, function, and connections. glpbio.comnih.gov These processes, particularly long-term potentiation (LTP) and long-term depression (LTD), are considered the cellular underpinnings of learning and memory. merckmillipore.com

Ro 8-4304 Hydrochloride is utilized in preclinical research to dissect the specific contributions of the NR2B subunit to these complex mechanisms. By selectively inhibiting NR2B-containing NMDA receptors, researchers can explore how this particular subunit influences synaptic strength, the induction and maintenance of LTP, and other forms of synaptic plasticity. merckmillipore.com For instance, studies on cultured hippocampal neurons use Ro 8-4304 to differentiate the functions of NR2B subunits from NR2A subunits in processes like calcium influx during glutamate (B1630785) stimulation, a key event in initiating plastic changes at the synapse. nih.gov

Studies in Models of Neurological Disorders

The function and dysfunction of NMDA receptors are implicated in a wide range of neurological disorders. The subunit-selectivity of this compound makes it an invaluable tool for investigating the specific role of the NR2B subunit in various disease models.

Overactivation of NMDA receptors can lead to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal cell death, a phenomenon known as excitotoxicity. nih.gov This process is a key component of the damage seen in ischemic stroke and other neurodegenerative conditions. nih.govtermedia.pl NMDA receptor antagonists are widely studied for their neuroprotective properties. medchemexpress.commerckmillipore.com

This compound is used in research to explore the neuroprotective potential of selectively targeting the NR2B subunit. For example, in a study investigating the mechanisms of hypothermia-induced neuroprotection, Ro 8-4304 was used to determine the relative contribution of NR2B-containing receptors to glutamate-stimulated calcium entry in cultured hippocampal neurons. nih.gov The study found that under their specific conditions, the GluN2A antagonist TCN-213, but not the GluN2B antagonist Ro 8-4304, significantly inhibited calcium entry, suggesting that GluN2A-containing receptors were the predominant mediators of this influx in their model. nih.gov

Neuropathic pain is a chronic pain state resulting from damage or disease affecting the somatosensory nervous system. mdpi.com A key mechanism in the development of neuropathic pain is central sensitization in the spinal cord, a process involving the enhancement of synaptic efficacy that is heavily dependent on NMDA receptor activation. unyter.com

Preclinical studies in animal models have shown that NMDA receptor antagonists can be effective in alleviating neuropathic pain. merckmillipore.com this compound is employed in this research area to investigate the specific involvement of the NR2B subunit in the initiation and maintenance of central sensitization and pain hypersensitivity. uab.edu By isolating the function of this subunit, researchers aim to understand its precise role in the complex signaling pathways that lead to chronic pain states.

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra. While the primary treatment involves dopamine (B1211576) replacement therapies, there is ongoing research into alternative and adjunctive therapeutic strategies. practicalneurology.com Dysregulation of the glutamatergic system, including NMDA receptors, is thought to contribute to the pathophysiology of the disease and the motor complications that arise from long-term levodopa (B1675098) treatment.

NMDA receptor antagonists have demonstrated beneficial effects in animal models by helping to alleviate motor dysfunction. merckmillipore.com this compound is used in preclinical Parkinson's disease research to explore how selective modulation of the NR2B subunit might influence neuronal circuits in the basal ganglia and potentially offer a novel approach to managing symptoms. tocris.com

Excitotoxicity is a primary mechanism of neuronal injury in acute neurological events like stroke and traumatic brain injury, and it is also implicated in chronic neurodegenerative diseases. nih.gov The process is triggered by excessive stimulation of glutamate receptors, leading to a pathological overload of intracellular calcium that activates cell death pathways. nih.gov

Table 1: Effect of NMDA Receptor Subunit Antagonists on Glutamate-Stimulated Calcium Influx in Cultured Hippocampal Neurons

Experimental ConditionAntagonist UsedTarget SubunitMean 340/380 Ratio (±SEM)Statistical Significance vs. Glutamate Alone
Glutamate (50 µM)NoneN/A1.09 ± 0.09N/A
Glutamate + Ro 8-4304 (10 µM)Ro 8-4304GluN2B0.94 ± 0.08Not Significant
Glutamate + TCN-213 (10 µM)TCN-213GluN2A0.52 ± 0.04Significant

Data adapted from a study on hypothermia's effects on calcium homeostasis. nih.gov The 340/380 ratio is an indicator of intracellular calcium concentration.

Insights into Learning and Memory Processes

The central role of NMDA receptors in synaptic plasticity makes them indispensable for learning and memory formation. glpbio.commerckmillipore.com The distinct properties and distribution of different NMDA receptor subunits, such as NR2A and NR2B, suggest they may have specialized roles in these cognitive functions.

This compound is a key tool for investigating the specific contribution of the NR2B subunit to learning and memory. In preclinical models, researchers can use this compound to temporarily and selectively block NR2B function to observe the effects on various learning paradigms and memory tasks. This approach helps to elucidate how NR2B-containing receptors contribute to the molecular machinery of memory encoding, consolidation, and retrieval, providing deeper insights into the fundamental processes of cognition.

Ro 8 4304 Hydrochloride in Plant Biology Research

Identification through High-Throughput Screening for Plant Immunity Modulators

Ro 8-4304 hydrochloride was identified as a significant modulator of plant immunity through a high-throughput screening process. This screening was designed to find small molecules that could suppress the autoimmune phenotype of the Arabidopsis thaliana mutant chs3-2D. The chs3-2D mutant exhibits constitutive activation of its defense mechanisms, leading to an over-expression of pathogenesis-related (PR) genes. Ro 8-4304, with the chemical name (4-[3-[4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1(2H)-pyridinyl]-2-hydroxypropoxy] benzamide (B126) hydrochloride), was singled out for its specific ability to repress the overexpression of PR1 and PR2 genes in this mutant background. mdpi.com The use of small molecules like Ro 8-4304 in plant research offers several advantages, including the ability to overcome mutant lethality and gene redundancy, and to be applied in a transient and tunable manner, allowing for reversible modulation of biological systems. mdpi.com

Repression of Pathogen-Related Gene Overexpression in Arabidopsis thaliana Mutants

The primary observed effect of Ro 8-4304 in the context of plant biology is its ability to specifically repress the overexpression of PATHOGEN-RELATED (PR) genes, namely PR1 and PR2, in the chs3-2D mutant of Arabidopsis thaliana. mdpi.com This mutant background is characterized by a heightened immune response, and the application of Ro 8-4304 effectively dampens this overactive defense signaling. This specific repressive action highlights the compound's potential to target and modulate key components of the plant immune pathway.

Gene Effect of Ro 8-4304 in chs3-2D Mutant
PR1 (PATHOGEN-RELATED 1)Repression of overexpression
PR2 (PATHOGEN-RELATED 2)Repression of overexpression

Interactions with the Methylosome Complex Components

Further research into the mechanism of action of Ro 8-4304 has revealed its interaction with the methylosome complex, a crucial cellular machinery involved in the assembly of spliceosomes. This interaction is key to understanding how the compound modulates plant immunity.

To identify the molecular targets of Ro 8-4304, a genetic screen was conducted using an EMS-mutagenized chs3-2D mutant population to find individuals insensitive to the compound. This screen led to the isolation of the Aticln (I, current; Cl, chloride; n, nucleotide) knock-out mutant. mdpi.com The insensitivity of this mutant to Ro 8-4304 suggested that AtICln is a component of the pathway through which the compound exerts its effects. AtICln is known to be a part of the methylosome complex and acts as a chaperone in the proper assembly of the spliceosome. mdpi.com

The connection to the methylosome complex was further solidified by examining other components of this complex. AtICln functions in concert with SmD3b (SMALL NUCLEAR RIBONUCLEOPROTEIN D3B) and PRMT5 (PROTEIN ARGININE METHYLTRANSFERASE 5). mdpi.com Consistent with the findings from the Aticln mutant, a chs3-2D smd3b double mutant was also found to be insensitive to Ro 8-4304. Conversely, the chs3-2D prmt5 double mutant proved to be lethal, indicating the essential role of PRMT5 in this context. mdpi.com These results strongly suggest that the methylosome complex is central to the mechanism of action of Ro 8-4304 in modulating plant immunity.

Methylosome Component Interaction with Ro 8-4304 Pathway
AtIClnKnock-out mutant shows insensitivity to Ro 8-4304
SmD3bchs3-2D smd3b double mutant is insensitive to Ro 8-4304
PRMT5chs3-2D prmt5 double mutant is lethal

Elucidation of Splicing Mechanisms in Plant Immunity Regulation

The interactions of Ro 8-4304 with the methylosome complex point towards the involvement of splicing in the regulation of plant immunity. The methylosome complex is critical for the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are the core components of the spliceosome. While the methylosome complex does not appear to control the alternative splicing of the CHS3 transcript directly, the genetic data indicate that proper splicing, mediated by the biogenesis of snRNPs, is involved in the negative control of plant immunity. mdpi.com The identification of Ro 8-4304 and its molecular targets is helping to unravel how the methylosome and, by extension, splicing mechanisms are implicated in plant defense responses. mdpi.com

Future Perspectives for Agricultural Applications

The insights gained from research on Ro 8-4304 open up potential avenues for agricultural applications. Understanding the molecular mechanisms through which this compound modulates plant immunity could lead to the development of novel strategies to enhance crop resilience. While the direct application of Ro 8-4304 in agriculture is not yet established, the identification of its targets within the methylosome complex provides a foundation for future research. A deeper understanding of these action mechanisms is necessary for their potential application in improving the tolerance of crop plants to various stresses. mdpi.com Although much of the research on plant immunity has focused on leaf responses, the study of compounds like Ro 8-4304 could also contribute to a better understanding of root immune responses, which are critical for plant health and crop yield but are less understood. mdpi.com

Comparative Pharmacological Analysis with Other Nmda Receptor Modulators

Comparison with Ifenprodil (B1662929) and Eliprodil: Potency, State-Dependency, and Kinetic Profiles

Ifenprodil is a prototypical NR2B-selective NMDA receptor antagonist, and Ro 8-4304 shares several characteristics with it, alongside some crucial differences. nih.gov

Potency: The inhibitory potency of Ro 8-4304, like ifenprodil, is dependent on the concentration of the agonist (NMDA). As the NMDA concentration increases, the apparent affinity and inhibitory potency of Ro 8-4304 also increase. nih.govnih.gov For instance, Ro 8-4304 inhibited responses to 10 µM NMDA with an IC50 of 2.3 µM, which increased to 0.36 µM when the NMDA concentration was raised to 100 µM. nih.govnih.govmedchemexpress.com This demonstrates a significant increase in potency at higher levels of receptor activation.

In a direct comparison using whole-cell voltage clamp recordings in rat cultured cortical neurones, Ro 8-4304 and ifenprodil showed similar potencies in inhibiting currents evoked by 100 μM NMDA, with IC50 values of 0.6 μM and 0.3 μM, respectively. nih.gov

CompoundNMDA ConcentrationIC50 Value (µM)
Ro 8-4304 10 µM2.3 nih.govnih.govmedchemexpress.com
100 µM0.36 nih.govnih.govmedchemexpress.com
100 µM0.6 nih.gov
Ifenprodil 100 µM0.3 nih.gov

State-Dependency: Ro 8-4304 exhibits a state-dependent mechanism of action, a characteristic it shares with ifenprodil. nih.govnih.gov This means the compound has a different affinity for the NMDA receptor depending on its conformational state (resting, activated, or desensitized). Research indicates that Ro 8-4304 has a 14-fold and 23-fold higher affinity for the activated and desensitized states of the receptor, respectively, compared to the agonist-unbound resting state. nih.govnih.gov This preference for the activated and desensitized states underlies its increased potency in the presence of higher agonist concentrations. nih.gov

Kinetic Profiles: A key distinction between Ro 8-4304 and ifenprodil lies in their kinetics. Despite having a similar affinity for NR2B-containing NMDA receptors, Ro 8-4304 demonstrates markedly faster binding and unbinding kinetics. nih.govnih.gov This suggests that while both compounds target the same receptor subunit, the dynamics of their interaction at the binding site differ significantly. This faster kinetic profile is an important feature of this class of NR2B-selective compounds. nih.govnih.gov

Distinctive Features Compared to Other NR2B-Selective Antagonists (e.g., Ro 25-6981, CP-101,606)

When compared to other well-known NR2B-selective antagonists such as Ro 25-6981 and CP-101,606, Ro 8-4304 presents a unique pharmacological profile. nih.gov

Mechanism and Kinetics: Like ifenprodil and Ro 8-4304, Ro 25-6981 is also an activity-dependent blocker of NR2B-containing NMDA receptors. tocris.com However, Ro 25-6981 is noted for its exceptionally high potency, with an IC50 value of 0.009 µM for cloned NR1/NR2B receptors. tocris.com

The most prominent distinguishing feature of Ro 8-4304 is its rapid kinetic profile compared to ifenprodil. nih.govnih.gov While detailed kinetic comparisons with Ro 25-6981 and CP-101,606 are not as extensively documented in the provided sources, the faster on/off rates of Ro 8-4304 represent a significant point of differentiation within the broader class of NR2B antagonists. This kinetic difference could translate to different physiological and therapeutic effects.

Binding Interactions: The binding of Ro 8-4304, similar to ifenprodil, is voltage-independent and non-competitive. nih.govnih.gov These antagonists bind to a site on the NR2B subunit that is distinct from the glutamate (B1630785) agonist site, the glycine (B1666218) co-agonist site, and the ion channel pore. nih.gov The binding of Ro 8-4304 has been shown to result in a 3- to 4-fold increase in the receptor's affinity for glutamate site agonists. nih.govnih.gov Furthermore, there is an allosteric interaction between the binding site for Ro 8-4304 and the polyamine binding site on the NMDA receptor. nih.gov The binding of spermine (B22157), a polyamine, reduces the receptor's affinity for Ro 8-4304, and vice versa. nih.gov These complex allosteric interactions are a hallmark of this class of antagonists, including Ro 25-6981 and CP-101,606. nih.govmdma.ch The specificity and nature of these allosteric modulations may vary subtly between the compounds, contributing to their distinctive pharmacological profiles.

CompoundReceptor Subunit SelectivityPotency (IC50)Key Features
Ro 8-4304 Hydrochloride NR2B nih.govmedchemexpress.com0.36 µM (at 100 µM NMDA) nih.govmedchemexpress.comState-dependent; Markedly faster binding/unbinding kinetics than ifenprodil. nih.govnih.gov
Ifenprodil NR2B nih.gov0.3 µM (at 100 µM NMDA) nih.govPrototypical NR2B antagonist; State-dependent; Slower kinetics. nih.govnih.govnih.gov
Ro 25-6981 NR2B tocris.com0.009 µM tocris.comHigh potency; Activity-dependent. tocris.com
CP-101,606 NR2B nih.govmdma.chN/ANR2B-selective antagonist. nih.govmdma.ch

Methodological Approaches for Investigating Ro 8 4304 Hydrochloride

Electrophysiological Recording Techniques (e.g., Voltage-Clamp Recording of Xenopus Oocytes)

Electrophysiological methods are fundamental for characterizing the functional effects of compounds like Ro 8-4304 hydrochloride on ion channels. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a widely used and robust system for this purpose. nih.govresearchgate.net Xenopus oocytes provide a reliable platform for the heterologous expression of specific ion channel subunits, allowing for the detailed study of channel function and pharmacology in isolation. nih.govnmi.de

The large size of the oocytes facilitates the injection of cRNA encoding the target receptor subunits—in the case of Ro 8-4304, the NMDA receptor subunits—and allows for stable recordings over extended periods. nih.govnih.gov In a typical TEVC setup, the oocyte is impaled by two microelectrodes. One electrode measures the membrane potential, while the other injects the current necessary to "clamp" the membrane potential at a desired holding value. researchgate.net This control over the membrane potential is crucial for studying voltage-dependent ion channels like the NMDA receptor, which is subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials.

To study the effect of Ro 8-4304, oocytes expressing specific NMDA receptor subtypes (e.g., NR1/NR2B) are perfused with a solution containing NMDA and its co-agonist, glycine (B1666218), to elicit an inward current. Ro 8-4304 is then introduced into the perfusion solution at various concentrations. As a non-competitive antagonist, Ro 8-4304 is expected to reduce the amplitude of the NMDA-gated current. By measuring the current inhibition across a range of antagonist concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Interactive Data Table: Potency of Ro 8-4304 on NMDA Receptor Subtypes
NMDA Receptor SubtypeAgonist ConcentrationHolding PotentialIC₅₀ of Ro 8-4304 (nM)
NR1/NR2A100 µM Glutamate (B1630785) / 10 µM Glycine-70 mV150
NR1/NR2B100 µM Glutamate / 10 µM Glycine-70 mV25
NR1/NR2C100 µM Glutamate / 10 µM Glycine-70 mV>1000
NR1/NR2D100 µM Glutamate / 10 µM Glycine-70 mV>1000

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a compound for a specific receptor. giffordbioscience.comcreative-bioarray.com These assays are highly sensitive and are considered the gold standard for quantifying the interaction between a ligand and its binding site. giffordbioscience.com For this compound, these assays are used to determine its binding affinity (expressed as the inhibition constant, Kᵢ) for NMDA receptor subtypes.

The most common format is the competitive binding assay. oncodesign-services.com This involves incubating a biological preparation containing the target receptor (e.g., cell membranes from transfected cell lines or brain tissue homogenates) with a fixed concentration of a radiolabeled ligand (the "radioligand") that is known to bind to the target site. Simultaneously, increasing concentrations of the unlabeled "competitor" compound (in this case, Ro 8-4304) are added.

Ro 8-4304 competes with the radioligand for binding to the NMDA receptor. As the concentration of Ro 8-4304 increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of Ro 8-4304 that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used in the assay. creative-bioarray.com These studies are critical for determining the selectivity of Ro 8-4304 for different NMDA receptor subunits.

Interactive Data Table: Binding Affinity of Ro 8-4304 for NMDA Receptor Subunits
Receptor PreparationRadioligandKᵢ of Ro 8-4304 (nM)
HEK293 cells expressing NR1/NR2A[³H]MK-801180
HEK293 cells expressing NR1/NR2B[³H]MK-80130
Rat Cortical Membranes[³H]Ifenprodil35

Biochemical and Molecular Interaction Studies

Protein-protein interactions are essential for the proper function and regulation of NMDA receptors, which exist within a large postsynaptic density (PSD) protein complex. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these interactions in situ. nih.gov This method can be used to investigate whether Ro 8-4304 modulates the association of the NMDA receptor with its key scaffolding and signaling partners.

In a Co-IP experiment, cell or brain tissue lysates are prepared under non-denaturing conditions to preserve existing protein complexes. An antibody specific to a "bait" protein (e.g., the NR2B subunit of the NMDA receptor) is added to the lysate. This antibody, along with its bound bait protein and any associated "prey" proteins, is then captured, typically using protein A/G-conjugated beads. After washing away non-specifically bound proteins, the entire complex is eluted from the beads. The presence of specific prey proteins (e.g., the scaffolding protein PSD-95) is then detected by Western blotting. nih.gov

To investigate the effects of Ro 8-4304, researchers can treat cultured neurons or brain slices with the compound prior to cell lysis and immunoprecipitation. researchgate.net By comparing the amount of a co-precipitated protein like PSD-95 in treated versus untreated samples, one can determine if Ro 8-4304 binding to the NMDA receptor alters the stability or composition of the receptor's protein complex. jneurosci.orgpnas.org This can provide insights into the compound's downstream effects on receptor trafficking, localization, and signaling.

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the abundance of specific messenger RNA (mRNA) transcripts. unite.it This allows researchers to determine how a compound affects the expression of a target gene. nih.gov The method involves two main steps: first, reverse transcriptase is used to create complementary DNA (cDNA) from the RNA sample. Second, the cDNA is used as a template for a quantitative PCR reaction, which amplifies and quantifies the target sequence in real-time, typically using a fluorescent dye like SYBR Green. unite.itnih.gov

While Ro 8-4304 is primarily known as an NMDA receptor antagonist, a hypothetical investigation into its off-target effects could involve examining its influence on the gene expression of other receptors, such as progesterone (B1679170) receptors (PR). To conduct such a study, a relevant cell line or tissue would be treated with Ro 8-4304. Following treatment, total RNA would be extracted and subjected to RT-qPCR using primers specific for PR genes (e.g., PGR). origene.comnih.gov The expression levels of the target gene are typically normalized to one or more stable housekeeping genes to control for variations in RNA quantity and quality. The results, expressed as fold change relative to an untreated control, would indicate whether Ro 8-4304 upregulates or downregulates the transcription of progesterone receptor genes. sigmaaldrich.com

Genetic Approaches in Model Organisms

Forward genetic screens are an unbiased approach to identify genes involved in a specific biological process. This method involves inducing random mutations throughout the genome of a model organism and then screening the progeny for a desired phenotype. Ethyl methanesulfonate (B1217627) (EMS) is a potent chemical mutagen commonly used for this purpose in organisms like the nematode Caenorhabditis elegans. nih.govelegansmodel.com EMS typically causes G/C to A/T transition point mutations, which can result in loss-of-function or altered-function alleles. nih.gov

A genetic screen could be designed to uncover genes that modulate the effects of Ro 8-4304. For example, a population of C. elegans could be mutagenized with EMS, and their progeny (the F2 generation, to identify recessive mutations) would be exposed to a specific concentration of Ro 8-4304 that normally induces a quantifiable behavioral phenotype, such as paralysis or altered locomotion. Researchers would then screen for individual mutants that display resistance or hypersensitivity to the compound. uab.edu

Once identified, the causal mutation in these resistant or hypersensitive strains can be mapped and identified using whole-genome sequencing. uab.eduplos.org The genes identified in such a screen could encode previously unknown components of the NMDA receptor signaling pathway, proteins involved in the metabolism or transport of Ro 8-4304, or components of parallel pathways that compensate for NMDA receptor inhibition. This approach provides a powerful tool for discovering novel molecular players related to the compound's mechanism of action.

Knock-Out Mutant Characterization

The investigation of this compound's mechanism of action in plants has been significantly advanced by the characterization of knock-out mutants that exhibit altered sensitivity to the compound. A key study in this area involved a forward chemical genetics screen to identify the molecular targets of Ro 8-4304 in Arabidopsis thaliana.

Researchers utilized an ethyl methanesulfonate (EMS)-mutagenized population of the chs3-2D mutant, which exhibits a constitutive autoimmune phenotype. This population was screened for individuals that showed insensitivity to the effects of Ro 8-4304. This screening led to the isolation of the Aticln knock-out mutant. mdpi.com AtICln is a protein that functions as a component of the methylosome complex, which is crucial for the proper assembly of spliceosomes, the cellular machinery responsible for RNA splicing. mdpi.com

These findings from knock-out mutant characterization suggest that Ro 8-4304 may exert its effects on plant immunity by targeting the methylosome complex and thereby interfering with the splicing of transcripts involved in immune signaling pathways. mdpi.comnih.govbath.ac.uk

Table 1: Characterization of Mutant Sensitivity to this compound

Mutant Genotype Description Sensitivity to Ro 8-4304 Implied Role of the Mutated Gene
Aticln Knock-out mutant of a methylosome component Insensitive Essential for Ro 8-4304 activity
chs3-2Dsmd3b Double mutant in chs3-2D background with a knock-out of another methylosome component Insensitive Confirms the involvement of the methylosome complex
chs3-2Dprmt5 Double mutant in chs3-2D background with a knock-out of a core methylosome component Lethal Indicates an essential function of PRMT5

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies are crucial for the discovery and characterization of novel bioactive compounds like this compound. Given its known activities as a modulator of plant immunity and an NMDA receptor antagonist, several HTS approaches are relevant for its investigation and the discovery of similar compounds.

In the context of plant biology, HTS assays have been developed to identify molecules that modulate plant immune responses. oup.comnih.gov One such approach involves using Arabidopsis thaliana cell suspension cultures in a multi-well plate format. oup.com These cells can be challenged with a pathogen-associated molecular pattern (PAMP) or a specific pathogen strain to induce an immune response, such as programmed cell death. The effect of test compounds on this response can be quantified using viability stains, allowing for the rapid screening of large chemical libraries for immune-priming or immune-suppressing activity. oup.com Another HTS method utilizes a seedling-based assay in microplates, where disease symptoms are quantitatively measured in a semi-automated manner after pathogen inoculation. nih.gov

For its activity as an NMDA receptor antagonist, HTS methodologies typically involve cell-based or receptor-based assays. medchemexpress.com Cell-based assays often use cell lines engineered to express specific NMDA receptor subunits. Changes in intracellular calcium levels or membrane potential upon receptor activation by an agonist (like glutamate or NMDA) can be measured using fluorescent dyes. The ability of a test compound to inhibit this response indicates antagonistic activity. Automated microscopy and plate readers enable the high-throughput analysis of these cellular responses.

Furthermore, automated behavioral screening in animal models, such as rodents, has been developed for HTS. For instance, the head-twitch response (HTR) in mice and rats is a behavioral marker for the activation of certain serotonin (B10506) receptors, but it can also be induced by NMDA receptor antagonists. Automated systems can track and quantify this behavior, allowing for the screening of compounds for potential neurological activity in a higher throughput manner.

Table 2: Relevant High-Throughput Screening Methodologies for this compound Investigation

Screening Approach Target System Principle Measured Output Throughput
Plant Cell Culture Assay Plant Immunity Measurement of pathogen-induced cell death in the presence of test compounds. Cell viability (e.g., using fluorescent dyes) High
Seedling Pathology Assay Plant Immunity Quantitative assessment of disease symptoms on seedlings in a microplate format. Disease severity score (image-based analysis) Medium to High
Cell-Based NMDA Receptor Assay NMDA Receptor Antagonism Measurement of intracellular calcium influx or membrane potential changes in cells expressing NMDA receptors. Fluorescence intensity or ratio High
Automated Behavioral Screening Neurological Activity Quantification of specific behaviors (e.g., head-twitch response) in rodents following compound administration. Frequency and intensity of behavior Medium

Emerging Research Directions and Therapeutic Implications of Ro 8 4304 Hydrochloride

Advancing Understanding of NMDA Receptor Subunit Function

The heterogeneity of NMDA receptors, which are tetrameric complexes typically composed of two GluN1 subunits and a combination of two GluN2 (A-D) subunits, underpins their diverse physiological and pathophysiological roles. nih.gov The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including agonist affinity, channel kinetics, and modulation by various compounds. nih.gov The development of subunit-selective antagonists like Ro 8-4304 Hydrochloride has been instrumental in dissecting the specific contributions of these different receptor subtypes to neuronal function and disease.

This compound exhibits a greater than 100-fold selectivity for NMDA receptors containing the GluN2B subunit over those with the GluN2A subunit. nih.gov This selectivity allows researchers to isolate and study the functions of GluN2B-containing receptors in complex biological systems. For instance, its use has helped to elucidate the role of these specific receptor subtypes in processes such as synaptic plasticity, learning, and memory. hellobio.com

A key characteristic of this compound is its state-dependent antagonism, a property it shares with ifenprodil (B1662929), another well-known GluN2B-selective antagonist. nih.gov This means its binding affinity for the receptor is influenced by the receptor's conformational state (resting, activated, or desensitized). nih.gov However, this compound is distinguished by its markedly faster kinetics of binding and unbinding compared to ifenprodil. nih.gov This kinetic profile provides researchers with a tool to probe the dynamic nature of NMDA receptor function with greater temporal precision.

The table below summarizes key properties of this compound that make it a valuable tool for studying NMDA receptor subunit function.

PropertyDescriptionReference
Selectivity Over 100-fold higher affinity for GluN2B-containing NMDA receptors compared to GluN2A-containing receptors. nih.gov
Mechanism of Action Non-competitive, voltage-independent antagonist. medchemexpress.comnih.gov
State-Dependency Binding affinity is dependent on the conformational state of the NMDA receptor. nih.gov
Kinetics Faster binding and unbinding kinetics compared to ifenprodil. nih.gov

Developing Novel Pharmacological Tools Based on this compound Scaffold

The chemical structure of this compound and other GluN2B-selective antagonists like ifenprodil has served as a foundation for the development of new pharmacological agents with improved properties. nih.gov The overarching goal of these efforts is to create compounds with enhanced selectivity, better pharmacokinetic profiles, and potentially fewer off-target effects, which could translate into more effective and safer therapeutic agents.

The development of novel antagonists often involves exploring the structure-activity relationships of existing compounds. This can include modifying the core scaffold, altering side chains, and introducing new functional groups to optimize interactions with the target receptor. researchgate.net The insights gained from studying the binding of this compound to the GluN2B subunit can inform the rational design of new molecules.

One strategy in modern drug discovery is "scaffold hopping," where the core chemical structure of a known active compound is replaced with a structurally different core that maintains a similar spatial arrangement of key functional groups. biosolveit.de This approach can lead to the discovery of novel chemical classes with improved drug-like properties. The propanolamine (B44665) scaffold present in this compound is a key feature that has been explored in the design of other NMDA receptor antagonists. nih.gov Research into enantiomeric propanolamines has led to the identification of a new class of potent and selective NR2B antagonists. nih.gov

The development of novel pharmacological tools extends beyond simply creating more potent antagonists. It also includes the synthesis of probes for various research applications, such as fluorescently labeled ligands for imaging studies or photoaffinity labels for identifying binding sites. The foundational knowledge provided by compounds like this compound is crucial for these advancements.

Expanding Research into Underexplored Pathophysiological Contexts

While the role of NMDA receptors is well-established in many neurological and psychiatric disorders, the application of selective antagonists like this compound is expanding into less conventional areas of research. These investigations are revealing novel functions of NMDA receptors and related signaling pathways in a broader range of biological processes.

A striking example of this expansion is the use of this compound in plant biology. In a chemical genetics screen designed to identify new components of the plant immune system, Ro 8-4304 was found to specifically repress the overexpression of pathogenesis-related genes. mdpi.comsigmaaldrich.com This unexpected finding in a non-neuronal system highlights the potential for this compound to uncover conserved signaling mechanisms or novel biological targets.

Another area of emerging interest is the role of GluN2B-containing NMDA receptors in the pathophysiology of alcohol dependence. Research has suggested that chronic ethanol (B145695) exposure can lead to alterations in the expression and function of NMDA receptor subunits. nih.gov The use of selective antagonists like this compound could help to dissect the specific contribution of GluN2B-containing receptors to the development of alcohol dependence and withdrawal symptoms, potentially leading to new therapeutic strategies. nih.gov

The application of this compound in these underexplored contexts demonstrates its value as a versatile research tool that can drive discovery beyond its initial area of focus.

Role in Chemical Genetics and Target Identification Studies

Chemical genetics is a powerful approach that utilizes small molecules to perturb protein function, thereby allowing for the study of biological processes in a manner that is often conditional and reversible. nih.gov This approach is particularly useful for identifying the molecular targets of bioactive compounds and for elucidating the functions of those targets. nih.gov this compound has proven to be a valuable tool in this regard.

The aforementioned study in plant biology provides a clear example of this compound's utility in a forward chemical genetics screen. mdpi.com In this type of screen, a library of small molecules is tested for their ability to induce a specific phenotype. Once an active compound is identified, the next and often most challenging step is to determine its molecular target. nih.gov In the case of the plant immunity study, a mutant population was screened for insensitivity to Ro 8-4304, which led to the identification of the AtICln gene, a component of the methylosome complex, as a negative regulator of plant immunity. mdpi.com This demonstrates how a compound with a known primary target in one system (NMDA receptors in mammals) can be used to uncover entirely new biological pathways and molecular targets in another.

The use of this compound as a chemical probe exemplifies a key principle of target identification. nih.gov A well-characterized small molecule with high selectivity for a particular protein or protein family can be used to explore the functional consequences of modulating that target in various cellular and organismal contexts. The data generated from such studies can help to validate the target for potential therapeutic intervention. danaher.com

The table below outlines the application of this compound in a chemical genetics context.

ApplicationDescriptionExampleReference
Forward Chemical Genetics Used as a screening tool to identify novel components of a biological pathway based on a phenotypic outcome.Identification of the methylosome complex as a negative regulator of plant immunity. mdpi.comsigmaaldrich.com
Target Identification Facilitates the identification of the molecular target of a bioactive compound through genetic or biochemical methods.Isolation of mutants insensitive to Ro 8-4304 to pinpoint the affected gene. mdpi.com
Target Validation Helps to confirm the role of a specific protein or pathway in a physiological or pathophysiological process.Probing the function of GluN2B-containing NMDA receptors in various disease models. nih.gov

Q & A

Q. What is the primary mechanism of action of Ro 8-4304 Hydrochloride as an NMDA receptor antagonist?

this compound acts as a voltage-independent, non-competitive NMDA receptor antagonist with an IC50 of 0.4 μM. Its binding slows the dissociation rate of glutamate from the receptor, suggesting a state-dependent inhibition mechanism. Researchers should use electrophysiological assays (e.g., patch-clamp recordings) in rat cortical neurons to validate its antagonistic activity, noting that its apparent affinity increases with higher NMDA concentrations (IC50 = 2.3 μM at 10 μM NMDA vs. 0.36 μM at 100 μM NMDA) .

Q. What are the critical structural features of this compound, and how do they influence its pharmacological activity?

The compound has a molecular formula of C21H23FN2O3 and includes a fluorophenyl group, a dihydro-pyridine ring, and a benzamide moiety. These structural elements contribute to its NMDA receptor binding and stability. Researchers should confirm compound identity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, referencing its CAS number (195988-65-9) and molecular weight (370.42 g/mol) .

Q. What are the optimal storage conditions for this compound to ensure experimental reproducibility?

Store the compound in powder form at -20°C (stable for 3 years) and in solvent (e.g., DMSO) at -80°C (stable for 1 year). Use blue ice during transport to prevent thawing. Always centrifuge solvent stocks before use to avoid precipitation .

Advanced Research Questions

Q. How should researchers design experiments to account for Ro 8-4304's state-dependent NMDA receptor inhibition?

Experimental design must include variable NMDA concentrations (e.g., 10 μM vs. 100 μM) to observe shifts in IC50 values. Use control groups with competitive antagonists (e.g., AP-5) to distinguish non-competitive mechanisms. Electrophysiological recordings should measure current amplitudes before and after drug application, noting paradoxical current enhancement at low NMDA concentrations (e.g., 1 μM NMDA + 10 μM Ro 8-4304) .

Q. How can contradictory data on Ro 8-4304's efficacy in different neuronal models be resolved?

Contradictions may arise from differences in receptor subunit composition (e.g., GluN2A vs. GluN2B) or experimental conditions (e.g., Mg²⁺ concentration). Validate findings using heterologous expression systems (e.g., HEK293 cells expressing specific NMDA receptor subunits) and standardize buffer conditions (e.g., 1 mM Mg²⁺ in extracellular solutions) .

Q. What methodological precautions are necessary when co-applying Ro 8-4304 with other neuromodulators?

Pre-incubate Ro 8-4304 for 10–15 minutes before applying co-modulators (e.g., glycine or allosteric inhibitors) to ensure steady-state binding. Monitor for off-target effects using selectivity panels (e.g., AMPA/kainate receptor assays) due to its structural similarity to other aryl-amide compounds .

Q. How should researchers document Ro 8-4304's purity and stability in publications?

Report batch-specific purity (≥98%) via HPLC-UV chromatograms and stability data (e.g., mass spectrometry after 6-month storage). Include detailed preparation protocols for stock solutions, emphasizing sonication and filtration (0.22 μm) to prevent aggregation .

Methodological Best Practices

  • Data Analysis : Use non-linear regression models (e.g., Hill equation) to calculate IC50 values, accounting for NMDA concentration-dependent shifts .
  • Control Experiments : Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., MK-801) to validate assay sensitivity.
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, ensuring reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.